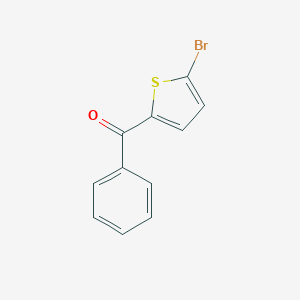

2-Bromo-5-benzoylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromothiophen-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPVOIIUHSEYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305455 | |

| Record name | 2-Bromo-5-benzoylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31161-46-3 | |

| Record name | (5-Bromo-2-thienyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31161-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-thienyl)phenylmethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031161463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31161-46-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-benzoylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromothiophen-2-yl)-phenylmethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (5-BROMO-2-THIENYL)PHENYLMETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLT759KE1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromo-5-benzoylthiophene CAS number and properties

An In-Depth Technical Guide to 2-Bromo-5-benzoylthiophene: Synthesis, Properties, and Applications

Introduction

(5-bromothiophen-2-yl)(phenyl)methanone, commonly known as this compound, is a pivotal heterocyclic ketone that has garnered significant attention in both academic and industrial research. Its unique molecular architecture, which integrates a reactive bromine atom, a versatile benzoyl group, and an electronically rich thiophene core, establishes it as a highly valuable synthetic intermediate.[1][2] This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, validated synthesis protocols, key applications, and essential safety protocols, tailored for researchers and professionals in chemical synthesis and drug development.

PART 1: Core Chemical and Physical Properties

The utility of any chemical intermediate begins with a thorough understanding of its physicochemical properties. This compound is typically a light yellow powder or crystalline solid at room temperature.[3][4] Its properties are well-documented, providing a solid foundation for its application in further synthetic endeavors.

| Property | Value | Source(s) |

| CAS Number | 31161-46-3 | [1][5][][7] |

| IUPAC Name | (5-bromothiophen-2-yl)(phenyl)methanone | [1][5][] |

| Molecular Formula | C₁₁H₇BrOS | [5][8] |

| Molecular Weight | 267.14 g/mol | [1][5] |

| Appearance | Light yellow powder / Crystalline solid | [3][8] |

| Melting Point | 45-46 °C | [3][4][5] |

| Boiling Point | ~361.7 °C at 760 mmHg | [3][5] |

| Density | ~1.54 g/cm³ | [3][] |

| Solubility | Good solubility in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | [2] |

| InChI Key | DHPVOIIUHSEYJY-UHFFFAOYSA-N | [1][] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br | [5][] |

PART 2: Synthesis Methodologies and Protocols

The synthesis of this compound can be achieved through several strategic routes. The most prevalent and industrially scalable method is the Friedel-Crafts acylation of 2-bromothiophene. This electrophilic aromatic substitution reaction leverages a Lewis acid to activate the acylating agent (benzoyl chloride), which then attacks the electron-rich thiophene ring. The bromine atom on 2-bromothiophene acts as a deactivating group but directs substitution to the C5 position, leading to the desired product with high regioselectivity and yield.[1]

Alternative methods include the direct electrophilic bromination of 5-benzoylthiophene and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which offer different approaches to constructing the target molecule.[1]

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol details a reliable method for synthesizing this compound from 2-bromothiophene and benzoyl chloride using a stannic chloride catalyst.[9]

Materials:

-

2-Bromothiophene (0.1 mole)

-

Benzoyl chloride (0.1 mole)

-

Stannic chloride (SnCl₄) (0.1 mole)

-

Methylene chloride (CH₂Cl₂)

-

Deionized water

-

Diethyl ether

-

1 N Sodium hydroxide (NaOH)

-

Hexane

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, combine 2-bromothiophene (0.1 mole), benzoyl chloride (0.1 mole), and 100 mL of methylene chloride.

-

Catalyst Addition: Carefully add stannic chloride (0.1 mole) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for approximately 4 hours.

-

Quenching: Upon completion, cool the mixture and cautiously add 65 mL of water. Stir the two-phase system vigorously for 20 minutes to quench the reaction.

-

Extraction: Add 165 mL of diethyl ether to the mixture. Separate the organic phase.

-

Washing: Wash the collected organic phase sequentially with 20 mL of 1 N sodium hydroxide and then twice with 20 mL of water.

-

Isolation: Concentrate the organic phase under reduced pressure to yield a crude oil, which should crystallize upon standing.

-

Purification: The crude product can be further purified by warming with 25 mL of hexane (a two-phase system will form) and then cooling to induce crystallization, yielding the purified 5-benzoyl-2-bromothiophene.[9]

PART 3: Key Applications in Research & Development

The dual functionality of this compound makes it a versatile precursor for a wide range of more complex molecules.[10]

Intermediate in Pharmaceutical Discovery

This compound is a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[1][2] The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), allowing for the strategic introduction of diverse molecular fragments.[10] This is critical in structure-activity relationship (SAR) studies.

A notable application is its use as a precursor for potent microtubule inhibitors that target the colchicine binding site.[1] These agents are of high interest in oncology, as disrupting tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells.[11] The benzoyl-thiophene scaffold serves as a core pharmacophore that can be elaborated to optimize binding and efficacy while potentially reducing the neurotoxicity associated with other colchicine-site binders.[1]

Precursor in Materials Science

Beyond pharmaceuticals, this compound is a foundational material for developing organic semiconductors and compounds with tailored photoelectric properties.[1][2] The thiophene ring is an electron-rich heterocycle that facilitates charge transport, a desirable characteristic for materials used in next-generation technologies like Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[1][2] The bromine and benzoyl groups allow for its incorporation into larger polymeric systems, enabling the fine-tuning of electronic and optical properties.[1]

PART 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

Hazard Identification:

-

Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

-

Irritant: Causes skin, eye, and respiratory system irritation.[4]

Recommended Safety Protocols:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]

-

Personal Protective Equipment (PPE):

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[4][14]

-

Skin: Wash off immediately with plenty of soap and water.[12]

-

Inhalation: Move the victim to fresh air.[14]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[12]

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Keep away from strong oxidizing agents, acids, and bases.[12]

Conclusion

This compound (CAS No. 31161-46-3) is a cornerstone intermediate whose value is derived from its structural versatility. The strategic placement of a bromine atom and a benzoyl group on a thiophene scaffold provides chemists with multiple reactive sites for elaboration. This has led to its indispensable role in the development of advanced pharmaceuticals, particularly anti-cancer agents, and high-performance organic electronic materials. A firm grasp of its properties, synthesis, and safety protocols enables researchers to fully exploit its synthetic potential.

References

-

This compound Properties, Uses, Safety, Supplier China - Quinoline. (n.d.). Retrieved from [Link]

-

This compound - ChemBK. (2024, April 9). Retrieved from [Link]

-

Synthesis of 5-Benzoyl-2-bromothiophene - PrepChem.com. (n.d.). Retrieved from [Link]

-

5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound Properties, Uses, Safety, Supplier China | High Purity this compound CAS 62722-69-6 [quinoline-thiophene.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. Buy this compound | 31161-46-3 [smolecule.com]

- 7. This compound | 31161-46-3 [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. prepchem.com [prepchem.com]

- 10. leapchem.com [leapchem.com]

- 11. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Bromo-5-benzoylthiophene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-benzoylthiophene (CAS No: 31161-46-3), a pivotal heterocyclic building block in modern organic synthesis. The document delineates its fundamental physicochemical properties, spectroscopic signature, and detailed, field-proven protocols for its synthesis and purification. Emphasis is placed on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The guide further explores the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions, and its significant applications in the development of novel therapeutics and advanced organic materials. This content is structured to serve as a practical and authoritative resource for professionals engaged in chemical research and development.

Chemical Identity and Physicochemical Properties

This compound is a substituted thiophene featuring a bromine atom at the 2-position and a benzoyl group at the 5-position.[1] This unique arrangement of functional groups makes it a versatile intermediate for constructing more complex molecular architectures.[2]

Structure:

The key physicochemical properties are summarized in the table below, providing researchers with essential data for experimental design and process development.

| Property | Value | Source(s) |

| Appearance | White to off-white or light yellow powder/solid.[4][6] | [4][6] |

| Melting Point | 102-104 °C (Note: Ranges of 41-43 °C and 45-46 °C are also reported, suggesting potential polymorphism or variance in purity).[1][3][4][7] | [1][3][4][7] |

| Boiling Point | ~361.7 - 369.9 °C at 760 mmHg (Predicted).[3][4] | [3][4] |

| Density | ~1.5 g/cm³ (Predicted).[3][6] | [3][6] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Insoluble in water.[1][4] | [1][4] |

| Vapor Pressure | 2.03E-05 mmHg at 25°C.[3] | [3] |

| Flash Point | ~172.6 - 177.5 °C.[3][4] | [3][4] |

| XLogP3 | 4.3 (Indicates significant lipophilicity).[1][6] | [1][6] |

Synthesis and Purification Protocol: Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of 2-bromothiophene with benzoyl chloride.[1][2][8] This electrophilic aromatic substitution reaction is typically mediated by a Lewis acid catalyst, such as stannic chloride (SnCl₄) or aluminum chloride (AlCl₃).[7][8][9]

Causality in Experimental Design:

-

Choice of Catalyst: A strong Lewis acid like SnCl₄ or AlCl₃ is essential.[7][8] It coordinates with the carbonyl oxygen of benzoyl chloride, withdrawing electron density and generating a highly electrophilic acylium ion (or a highly polarized complex) that can be attacked by the electron-rich thiophene ring.[10][11][12]

-

Solvent: A non-polar, aprotic solvent like methylene chloride (CH₂Cl₂) or carbon disulfide (CS₂) is used to dissolve the reactants without interfering with the highly reactive intermediates.[7][8]

-

Reaction Control: The benzoyl group is an electron-withdrawing group, which deactivates the thiophene ring.[2] However, the sulfur atom directs electrophilic substitution to the 2- and 5-positions. Since the starting material is 2-bromothiophene, the acylation preferentially occurs at the vacant and electronically favored 5-position.[2]

-

Quenching: The reaction is quenched by the addition of water or dilute acid to decompose the Lewis acid-ketone complex and any remaining catalyst, precipitating the crude product.[7][8]

-

Purification: Recrystallization from a solvent system like hexane is effective for removing unreacted starting materials and byproducts, yielding a purified crystalline solid.[8]

Detailed Step-by-Step Protocol:

This protocol is adapted from established literature procedures.[7][8]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube. Add 2-bromothiophene (1.0 eq) and benzoyl chloride (1.0 eq) to dry methylene chloride.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add the Lewis acid catalyst (e.g., stannic chloride, 1.0 eq, or aluminum chloride, 1.0 eq) to the stirred solution.[7][8] Note: The addition is exothermic and should be controlled.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2.5-4 hours.[7][8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Once the reaction is complete, carefully pour the mixture into a beaker containing a mixture of ice and 1 M hydrochloric acid to quench the reaction.[7]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional portions of methylene chloride (e.g., 3 x 50 mL).[7]

-

Washing: Combine the organic layers and wash sequentially with water, 1 N sodium hydroxide, and finally water again to remove acidic impurities.[8] Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[7]

-

Isolation & Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The resulting crude solid or oil can be purified by recrystallization from hexane to yield purified this compound as a crystalline solid.[7][8]

-

Validation: Confirm product identity and purity via melting point analysis and spectroscopic methods (NMR, IR).

Synthesis Workflow Diagram

Caption: Workflow for Friedel-Crafts synthesis.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound.[2]

-

¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals for the protons on the thiophene and benzoyl rings. A representative spectrum in CDCl₃ would show signals for the phenyl protons (multiplets between δ 7.5-7.9 ppm) and the two thiophene protons (doublets around δ 7.1-7.4 ppm), with coupling constants characteristic of their positions on the ring.[7]

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum complements the ¹H NMR data by showing signals for all 11 carbon atoms in the molecule, including the carbonyl carbon (typically downfield, >180 ppm) and the carbon atoms of the thiophene and phenyl rings, with chemical shifts influenced by the bromine and benzoyl substituents.[2]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern (M and M+2 peaks) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peaks would be observed at m/z 266 and 268.[8]

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a highly versatile synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[2]

-

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. This compound can be coupled with various aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) to generate a wide array of biaryl and vinyl-substituted thiophenes.[2][13][14][15] This reaction is fundamental for building the core structures of many pharmaceutical and material science targets.[13][16]

Suzuki Coupling Reaction Diagram

Caption: Suzuki cross-coupling reaction pathway.

-

Other Cross-Coupling Reactions: The C-Br bond can also participate in other key transformations, including Stille, Sonogashira, and Heck couplings, allowing for the introduction of diverse functional groups such as alkyl, alkynyl, and vinyl moieties.[17]

Applications in Research and Development

This compound is not merely a laboratory chemical; it is a key starting material in high-value applications.

-

Pharmaceutical Research: This compound is a critical precursor for synthesizing novel small molecules with therapeutic potential.[2] It has been utilized as a key intermediate in the development of potent microtubule inhibitors that target the colchicine binding site.[2][18] These agents show promise as antitumor therapies, potentially with reduced neurological toxicity compared to existing treatments.[2][18] The thiophene core is a common scaffold in medicinal chemistry, and the ability to functionalize it via the bromine and benzoyl groups is crucial for structure-activity relationship (SAR) studies.

-

Materials Science: In the field of materials science, this compound serves as a foundational building block for creating organic semiconductors and other materials with unique photoelectric properties.[2][4] Its rigid structure and potential for functionalization make it a candidate for developing advanced materials used in technologies like Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[2][4]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: The compound may be harmful if swallowed, inhaled, or in contact with skin. It can cause skin, eye, and respiratory system irritation.[1][3]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[3]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or vapors.[3]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[1][4] Recommended storage temperature is often 2-8°C under an inert atmosphere to prevent degradation.[1][19]

Conclusion

This compound is a high-value, versatile chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its robust synthesis via Friedel-Crafts acylation and its reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for chemists. Its demonstrated utility as a precursor to advanced pharmaceuticals and functional organic materials underscores its importance in both academic research and industrial drug development. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization.

References

- Benchchem. (n.d.). This compound | High-Purity Research Chemical.

- Quinoline. (n.d.). This compound Properties, Uses, Safety, Supplier China.

- ChemBK. (2024, April 9). This compound.

- Smolecule. (2023, August 15). Buy this compound | 31161-46-3.

- PrepChem.com. (n.d.). Synthesis of 5-Benzoyl-2-bromothiophene.

- ChemicalBook. (2025, July 24). This compound.

- ECHEMI. (n.d.). Buy this compound from Chemsigma International Co., Ltd..

- ChemicalBook. (n.d.). 2-AMino-5-broMo-benzo[b]thiophene(45894-06-2) 1H NMR.

- ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.

- ChemicalBook. (n.d.). 2-BROMO-5-CHLOROTHIOPHENE(2873-18-9) 1H NMR spectrum.

- PubChemLite. (n.d.). This compound (C11H7BrOS).

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Zhuang, Y., et al. (n.d.). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. PMC.

- Khan Academy. (n.d.). Friedel-Crafts acylation [Video].

- Ossila. (n.d.). 2-Bromo-5-decylthiophene | CAS Number 514188-72-8.

- ResearchGate. (2025, August 6). (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.

- PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.

- ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic....

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methylthiophene 95 765-58-2.

- ResearchGate. (2025, August 7). (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.

- Springer. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.

Sources

- 1. Buy this compound | 31161-46-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound Properties, Uses, Safety, Supplier China | High Purity this compound CAS 62722-69-6 [quinoline-thiophene.com]

- 5. PubChemLite - this compound (C11H7BrOS) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. This compound | 31161-46-3 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 2-Bromo-5-benzoylthiophene: Structure, Synthesis, and Applications

This guide provides an in-depth analysis of 2-Bromo-5-benzoylthiophene, a pivotal heterocyclic compound. We will explore its molecular architecture, synthesis methodologies, and its critical role as a versatile building block in the realms of pharmaceutical development and materials science. This document is intended for researchers, chemists, and professionals in drug discovery and materials engineering who require a comprehensive understanding of this compound's properties and applications.

Introduction: The Significance of a Doubly Functionalized Thiophene Core

This compound is an organic compound built upon a five-membered, sulfur-containing aromatic ring known as thiophene.[1] Its significance in synthetic chemistry stems from its unique dual-functionalization. The molecule possesses two key reactive sites: a bromine atom at the 2-position and a benzoyl group at the 5-position.[2] This distinct architecture makes it an exceptionally valuable intermediate.[3] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the strategic construction of carbon-carbon and carbon-heteroatom bonds.[4] Simultaneously, the benzoyl group's ketone functionality offers a site for nucleophilic additions and other modifications.[4] This combination of reactive centers allows for sequential, regioselective modifications, making it a cornerstone precursor for complex molecular targets in drug discovery and advanced materials.[5]

Molecular Structure and Nomenclature

The precise identification of a chemical entity is foundational to reproducible science. This compound is systematically named according to IUPAC conventions, which provides an unambiguous descriptor of its molecular structure.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is typically a stable solid under standard laboratory conditions.

| Property | Value | Source(s) |

| Appearance | White to off-white or pale yellow powder/crystalline solid. | [3][7][10] |

| Melting Point | 45-46 °C | [8][10][11] |

| Boiling Point | ~361.7 - 369.9 °C (Predicted) | [3][8] |

| Density | ~1.54 g/cm³ (Predicted) | [8][10] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | [3] |

| Flash Point | ~172.6 °C | [8][11] |

Synthesis and Chemical Reactivity

The utility of this compound is intrinsically linked to its synthesis and subsequent reactivity. Understanding the causality behind its formation is key to leveraging it effectively.

Primary Synthetic Route: Friedel-Crafts Acylation

The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of 2-bromothiophene.[5][7][12]

-

Mechanism: This reaction involves the electrophilic substitution of a hydrogen atom on the 2-bromothiophene ring. Benzoyl chloride acts as the acylating agent. A Lewis acid catalyst, such as stannic chloride (SnCl₄) or aluminum chloride (AlCl₃), is crucial.[7][12] The catalyst coordinates with the benzoyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring.

-

Regioselectivity: The sulfur atom in the thiophene ring directs electrophilic attack preferentially to the 2- and 5-positions. Since the 2-position is already occupied by bromine, acylation occurs with high selectivity at the 5-position, leading to high yields of the desired product, often exceeding 90%.[5][7]

Alternative Synthetic Pathways

While Friedel-Crafts acylation is dominant, other methods exist:

-

Bromination of 2-Benzoylthiophene: An alternative two-step process involves first acylating thiophene to produce 2-benzoylthiophene. Subsequent electrophilic bromination with N-bromosuccinimide (NBS) or Br₂ selectively installs the bromine atom at the 5-position.[5]

-

Palladium-Catalyzed Cross-Coupling: Modern synthetic strategies, such as the Suzuki-Miyaura reaction, can be employed. This involves coupling 2,5-dibromothiophene with a benzoyl boronic acid derivative in the presence of a palladium catalyst, offering a different approach to constructing the C-C bond.[5]

Core Reactivity

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups:

-

The C-Br Bond: The bromine atom is an excellent leaving group, making it the primary site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling rapid diversification of the molecular scaffold.[4]

-

The Benzoyl Group: The carbonyl (C=O) in the benzoyl group is susceptible to nucleophilic attack. It can undergo reactions like reduction to an alcohol, condensation reactions, or the formation of imines, providing a secondary point for molecular elaboration.[4]

Core Applications in Research and Development

The unique bifunctional nature of this compound makes it a high-value precursor in two major fields: drug discovery and materials science.

Drug Discovery and Medicinal Chemistry

The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] this compound serves as a key starting material for building more complex, biologically active molecules.

A prominent example is its use in the development of novel microtubule inhibitors that target the colchicine binding site on tubulin.[5] These compounds are of significant interest as potential anti-cancer agents. By using this compound as a core, researchers can systematically modify the structure to optimize potency and reduce the neurological toxicity often associated with existing treatments.[5] Its structure is also integral to structure-activity relationship (SAR) studies aimed at discovering new antiviral and anti-inflammatory agents.[4]

Materials Science and Organic Electronics

In materials science, this compound is a foundational component for creating organic semiconductors.[3][5] The electron-rich and planar nature of the thiophene ring is highly beneficial for charge transport.[4] This compound is used to synthesize functional materials for next-generation technologies, including:

-

Organic Light-Emitting Diodes (OLEDs): It can be incorporated into larger conjugated systems that form the emissive or charge-transport layers in OLED displays.[3][5]

-

Organic Photovoltaics (OPVs): It serves as a building block for donor or acceptor materials in solar cells.[5]

Spectroscopic Characterization

Confirming the identity and purity of this compound is achieved through standard spectroscopic techniques. The expected data provides a fingerprint for the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the protons on both the thiophene and phenyl rings. Based on literature data, the approximate chemical shifts (in CDCl₃) are: δ 7.84 (d, 2H, ortho-protons of phenyl), 7.62 (t, 1H, para-proton of phenyl), 7.52 (t, 2H, meta-protons of phenyl), 7.40 (d, 1H, thiophene proton), and 7.15 (d, 1H, thiophene proton).[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides evidence of the key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the ketone (approx. 1630-1680 cm⁻¹), aromatic C=C stretches (approx. 1450-1600 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and a C-Br stretch in the fingerprint region.[13]

-

Mass Spectrometry (MS): The mass spectrum is most notable for its molecular ion peak. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will exhibit a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity at m/z values corresponding to 266 and 268.[12][13]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a self-validating system for the synthesis of this compound, adapted from established literature procedures.[7][12]

Objective: To synthesize this compound from 2-bromothiophene and benzoyl chloride.

Materials:

-

2-Bromothiophene

-

Benzoyl chloride

-

Stannic chloride (SnCl₄) or Aluminum chloride (AlCl₃)

-

Methylene chloride (CH₂Cl₂) or Carbon disulfide (CS₂) (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane and Diethyl ether for chromatography

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromothiophene (1.0 eq) and anhydrous methylene chloride.

-

Addition of Reagent: Add benzoyl chloride (1.0 eq) to the solution and stir.

-

Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and portion-wise, add the Lewis acid catalyst (e.g., stannic chloride, 1.0 eq) while maintaining the low temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2.5 to 4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture again in an ice bath and carefully quench it by slowly adding 1 M HCl.[7]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with methylene chloride.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]

-

Purification: Purify the resulting residue by silica gel column chromatography, typically using a hexane/ether or hexane/ethyl acetate gradient, to afford the pure product as a crystalline solid.[7]

Safety and Handling

As with any chemical reagent, proper handling is essential.

-

Hazards: this compound is classified as harmful if swallowed and can cause skin and eye irritation.[2][8] It is also irritating to the respiratory system.[8]

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in science. Its well-defined structure, predictable reactivity, and robust synthesis make it a reliable and versatile building block. For professionals in drug development, it provides a validated starting point for creating novel therapeutics, particularly in oncology. For materials scientists, it is a key component in the rational design of next-generation organic electronic devices. A thorough understanding of its properties and chemistry, as outlined in this guide, is fundamental to unlocking its full potential in research and commercial applications.

References

- Benchchem. This compound | High-Purity Research Chemical.

- Quinoline. This compound Properties, Uses, Safety, Supplier China.

- Smolecule. Buy this compound | 31161-46-3.

- ChemicalBook. This compound | 31161-46-3.

- ChemBK. This compound.

- PrepChem.com. Synthesis of 5-Benzoyl-2-bromothiophene.

- BOC Sciences. CAS 31161-46-3 this compound.

- CymitQuimica. This compound.

- Chongqing Chemdad Co. This compound.

- Leapchem. This compound丨CAS 31161-46-3.

- PubChemLite. This compound (C11H7BrOS).

- ECHEMI. Buy this compound from Chemsigma International Co., Ltd..

- Benchchem. A Technical Guide to the Spectroscopic Data of 2-Bromo-3-hexyl-5-iodothiophene.

- PMC - PubMed Central. Therapeutic importance of synthetic thiophene.

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 31161-46-3 [smolecule.com]

- 3. This compound Properties, Uses, Safety, Supplier China | High Purity this compound CAS 62722-69-6 [quinoline-thiophene.com]

- 4. leapchem.com [leapchem.com]

- 5. benchchem.com [benchchem.com]

- 7. This compound | 31161-46-3 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. PubChemLite - this compound (C11H7BrOS) [pubchemlite.lcsb.uni.lu]

- 10. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. echemi.com [echemi.com]

- 12. prepchem.com [prepchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Analytical Imperative for 2-Bromo-5-benzoylthiophene

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-5-benzoylthiophene

This compound is a pivotal heterocyclic building block in modern chemistry. Its unique structure, featuring a thiophene ring functionalized with both a bromine atom and a benzoyl group, makes it a versatile intermediate in the synthesis of pharmaceuticals and advanced organic materials, including semiconductors and OLEDs[1][2]. For researchers, scientists, and drug development professionals, the ability to unambiguously identify and characterize this molecule, whether as a final product, a starting material, or a process-related impurity, is paramount. The presence of impurities can significantly impact the safety and efficacy of a pharmaceutical product, making their detection and structural elucidation a regulatory necessity[3].

This guide provides a comprehensive, field-proven approach to the mass spectrometric analysis of this compound. We move beyond mere procedural lists to explore the underlying causality of analytical choices, ensuring a robust and self-validating methodology.

Physicochemical Properties and Analytical Considerations

Understanding the fundamental properties of this compound is the first step in designing a successful analytical strategy.

| Property | Value | Source | Significance for MS Analysis |

| Molecular Formula | C₁₁H₇BrOS | [4][5] | Defines the theoretical monoisotopic mass and isotopic distribution. |

| Molar Mass | ~267.14 g/mol | [4][5] | Guides the selection of mass scan ranges. |

| Physical State | Solid (crystalline or powder) | [1][6] | Requires dissolution in an appropriate organic solvent for analysis. |

| Melting Point | 45-46 °C | [4][6] | Suggests sufficient thermal stability for Gas Chromatography (GC) analysis. |

| Solubility | Soluble in organic solvents like CH₂Cl₂, CHCl₃, THF | [1] | Facilitates straightforward sample preparation for both GC and LC-MS. |

The presence of the bromine atom is a key feature, as it exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively)[7]. This natural distribution imparts a highly characteristic isotopic signature in the mass spectrum, where any bromine-containing fragment will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass-to-charge units (m/z)[8][9]. This signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in an ion.

Strategic Selection of Analytical Platforms: GC-MS vs. LC-MS/MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is dictated by the analytical objective and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of pure, volatile, and thermally stable compounds like this compound[10][11].

-

Expertise & Causality: The compound's relatively low melting point and predicted boiling point (361.7 °C) indicate it is sufficiently volatile and stable for GC analysis without derivatization[4]. We couple GC with Electron Ionization (EI), a "hard" ionization technique. EI utilizes a high-energy electron beam (standardized at 70 eV) to induce ionization and extensive, reproducible fragmentation[12][13]. This creates a rich fragmentation pattern that serves as a unique "fingerprint" for the molecule, which is invaluable for definitive structural confirmation and library matching[14].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the platform of choice when analyzing for this compound in complex matrices (e.g., reaction mixtures, biological fluids) or when dealing with trace-level impurities[15][16].

-

Expertise & Causality: This approach uses "soft" ionization techniques like Electrospray Ionization (ESI), which typically generates a protonated molecular ion ([M+H]⁺) with minimal initial fragmentation[12][17]. This is advantageous for confirming the molecular weight of the analyte in a complex mixture. To gain structural information, we employ tandem mass spectrometry (MS/MS). The [M+H]⁺ ion is isolated and then fragmented through Collision-Induced Dissociation (CID)[12][18]. This controlled fragmentation allows for the elucidation of the structure while benefiting from the superior separation capabilities of HPLC for complex samples[19].

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, incorporating principles of analytical method validation[20][21][22].

Protocol 1: GC-MS Analysis with Electron Ionization (EI)

This protocol is optimized for the structural identification of the pure compound.

1. Sample Preparation:

- Accurately weigh ~1 mg of this compound.

- Dissolve in 1 mL of HPLC-grade dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

- Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.

2. GC-MS System & Conditions:

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Standard, robust platform for routine analysis. |

| MS System | Agilent 5977B MSD or equivalent | High-performance single quadrupole detector. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for aromatic compounds. |

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal chromatographic resolution. |

| Oven Program | Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min | A temperature ramp effectively separates the analyte from any solvent or minor impurities. |

| Ionization Mode | Electron Ionization (EI) | The gold standard for generating reproducible fragmentation patterns. |

| Electron Energy | 70 eV | Maximizes ionization efficiency and yields standardized, library-comparable spectra[13]. |

| Source Temp. | 230 °C | Standard temperature to maintain ion optics cleanliness and prevent condensation. |

| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering. |

| Scan Range | m/z 40-400 | Covers the molecular ion and all expected fragments. |

3. Data Analysis:

- Identify the chromatographic peak for this compound.

- Extract the mass spectrum from this peak.

- Analyze the fragmentation pattern, paying close attention to the molecular ion's isotopic signature and the characteristic fragment ions.

Protocol 2: LC-MS/MS Analysis with Electrospray Ionization (ESI)

This protocol is designed for quantifying the compound or identifying it in a complex mixture.

1. Sample Preparation:

- Prepare samples as in the GC-MS protocol, but use a solvent compatible with reverse-phase chromatography (e.g., 50:50 acetonitrile:water).

- Filter the final dilution through a 0.22 µm syringe filter before injection.

2. LC-MS/MS System & Conditions:

| Parameter | Recommended Setting | Rationale |

| LC System | Waters ACQUITY UPLC or equivalent | High-resolution separation for complex samples. |

| MS System | Sciex Triple Quad 6500+ or equivalent | High sensitivity and specificity for targeted analysis. |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | Standard reverse-phase chemistry for retaining moderately non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Enhances protonation for positive-mode ESI[12]. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Gradient | 50% B to 95% B over 5 min, hold for 2 min | A standard gradient to elute the compound and clean the column. |

| Ionization Mode | ESI Positive | The benzoyl group and thiophene sulfur are potential sites for protonation. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For targeted quantification, monitor specific precursor → product transitions[16]. |

| Collision Gas | Argon | Standard inert gas for CID. |

| Collision Energy | Optimize experimentally (e.g., 15-40 eV) | Energy must be tuned to maximize the signal of the desired product ion. |

Visualization of the Analytical Workflow

The generalized workflow for mass spectrometric analysis is a systematic process ensuring data quality and integrity.

Caption: A generalized experimental workflow for mass spectrometry analysis.

Fragmentation Pattern Analysis: The Molecular Fingerprint

The fragmentation of this compound under Electron Ionization (EI) is governed by the relative stability of the resulting ions and the strengths of the chemical bonds. The benzoyl functional group is a dominant director of fragmentation[16].

The Molecular Ion (M•⁺)

The initial event is the removal of an electron to form the molecular ion radical (M•⁺) at m/z 266/268 . The presence of bromine dictates a characteristic isotopic pattern with two peaks of nearly equal intensity, which is definitive proof of a single bromine atom in the ion[7][8].

Primary Fragmentation Pathways

The most probable fragmentation pathways involve the cleavage of the most labile bonds to form stable carbocations.

1. Formation of the Benzoyl Cation (m/z 105):

- Mechanism: The most favorable fragmentation is the α-cleavage of the C-C bond between the carbonyl group and the thiophene ring. This yields the highly stable, resonance-stabilized benzoyl cation ([C₆H₅CO]⁺).

- Significance: This fragment at m/z 105 is often the base peak (the most abundant ion) in the spectra of benzoyl-containing compounds[16]. Its presence is a strong indicator of the benzoyl moiety.

2. Formation of the Phenyl Cation (m/z 77):

- Mechanism: The benzoyl cation (m/z 105) readily loses a neutral carbon monoxide (CO) molecule.

- Significance: The resulting phenyl cation ([C₆H₅]⁺) at m/z 77 is another hallmark of benzoyl compounds and further confirms the structure[14][16].

3. Formation of the Bromothienoyl Cation (m/z 191/193):

- Mechanism: An alternative α-cleavage can occur at the C-C bond between the carbonyl group and the phenyl ring, leading to the formation of the 5-bromo-2-thienoyl cation.

- Significance: This fragment at m/z 191/193 retains the bromine atom, and therefore exhibits the characteristic 1:1 isotopic pattern. It provides direct evidence for the connectivity of the bromine and the thiophene ring.

4. Loss of Bromine Radical:

- Mechanism: The molecular ion can lose a bromine radical (•Br) due to the relative weakness of the C-Br bond.

- Significance: This results in a fragment ion at m/z 187 ([M-Br]⁺). This pathway confirms the mass of the organic backbone of the molecule.

Summary of Key Fragment Ions

| m/z (Mass-to-Charge) | Proposed Ion Structure / Formula | Fragmentation Pathway | Significance |

| 266 / 268 | [C₁₁H₇BrOS]•⁺ | Molecular Ion (M•⁺) | Confirms molecular weight and presence of one bromine atom. |

| 191 / 193 | [C₅H₂BrOS]⁺ | Loss of •C₆H₅ from M•⁺ | Confirms bromothienoyl moiety. |

| 187 | [C₁₁H₇OS]⁺ | Loss of •Br from M•⁺ | Confirms mass of the organic backbone. |

| 105 | [C₇H₅O]⁺ | Loss of •C₄H₂BrS from M•⁺ | Base Peak. Diagnostic for the benzoyl group[16]. |

| 77 | [C₆H₅]⁺ | Loss of CO from m/z 105 | Confirms phenyl ring from the benzoyl group[16]. |

Visualization of the Fragmentation Pathway

The logical cascade of bond cleavages can be visualized to better understand the resulting mass spectrum.

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of this compound is a clear and logical process when grounded in the principles of ionization behavior and fragmentation chemistry. By selecting the appropriate analytical platform—GC-MS for pure sample identification or LC-MS/MS for complex mixture analysis—and understanding the diagnostic fragmentation patterns, particularly the bromine isotopic signature and the formation of the benzoyl cation at m/z 105, researchers can achieve unambiguous structural confirmation. The protocols and insights provided in this guide serve as a robust framework for developing and validating methods to ensure the quality, safety, and integrity of products and research involving this important chemical intermediate.

References

-

ChemBK. (2024). This compound - Physico-chemical Properties. ChemBK. Available at: [Link]

-

Tosi, B., et al. (1992). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. Available at: [Link]

-

Wang, R., & Li, Y. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available at: [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 5-Benzoyl-2-bromothiophene. PrepChem.com. Available at: [Link]

-

Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

-

Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec. Separation Science. Available at: [Link]

-

News-Medical.Net. (2024). Analyzing impurities in pharmaceutical drug substances. News-Medical.Net. Available at: [Link]

-

Margl, L., et al. (2014). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Available at: [Link]

-

Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Available at: [Link]

-

BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities. BioPharmaSpec. Available at: [Link]

-

Tver'yanovich, Y. S., et al. (2022). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. PMC - NIH. Available at: [Link]

-

Letertre, M., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. Available at: [Link]

-

Kruve, A., et al. (2015). Tutorial review on validation of liquid chromatography–mass spectrometry methods: Part II. Analytica Chimica Acta. Available at: [Link]

-

Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Available at: [Link]

-

Neumann, E. K., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC - PubMed Central. Available at: [Link]

-

Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. Available at: [Link]

-

Chemistry For Everyone. (2025). What Is Method Validation In The Context Of LC-MS?. YouTube. Available at: [Link]

-

Ghosh, C., et al. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]

-

Lavanya, G., et al. (2013). A Review on GC-MS and Method Development and Validation. Impactfactor.org. Available at: [Link]

-

McMaster University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. McMaster University. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]

-

PubChem. (n.d.). N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide. PubChem. Available at: [Link]

-

Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

-

PubChem. (n.d.). 2-Benzoylthiophene. PubChem. Available at: [Link]

-

Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org. Available at: [Link]

-

Bridge, C. (2019). New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. MDPI. Available at: [Link]

Sources

- 1. This compound Properties, Uses, Safety, Supplier China | High Purity this compound CAS 62722-69-6 [quinoline-thiophene.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmafocusamerica.com [pharmafocusamerica.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. whitman.edu [whitman.edu]

- 8. savemyexams.com [savemyexams.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 18. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 19. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. impactfactor.org [impactfactor.org]

An In-depth Technical Guide on the Infrared Spectroscopy of 2-Bromo-5-benzoylthiophene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves as a definitive technical resource on the application of Fourier Transform Infrared (FT-IR) spectroscopy for the characterization of 2-Bromo-5-benzoylthiophene. As a pivotal intermediate in pharmaceutical synthesis and materials science, rigorous structural verification of this compound is paramount.[1][2] This document provides a holistic overview, from the foundational principles governing its vibrational spectroscopy to detailed experimental protocols and data interpretation, ensuring scientific integrity and empowering researchers to achieve reliable and reproducible results.

The Strategic Importance of this compound: A Spectroscopic Perspective

This compound is a versatile synthetic building block, integral to the development of novel therapeutic agents and advanced organic materials.[1][2] Its molecular architecture, which combines a brominated thiophene ring with a benzoyl moiety, is a nexus of functional groups that lend themselves to precise identification via infrared spectroscopy. FT-IR serves as a rapid, non-destructive, and highly specific analytical tool for:

-

Identity Confirmation: Verifying the successful synthesis of the target molecule.

-

Purity Assessment: Detecting the presence of starting materials, intermediates, or by-products.

-

Quality Control: Ensuring batch-to-batch consistency in a manufacturing or drug development setting.

The infrared spectrum provides a unique molecular "fingerprint," where specific absorption bands correspond directly to the vibrational modes of the molecule's functional groups.

Theoretical Underpinnings: Deciphering the Vibrational Landscape

The infrared spectrum of this compound is a composite of the characteristic vibrations of its constituent parts. A causal understanding of these expected absorptions is critical for accurate spectral assignment.

-

Aromatic Systems (Phenyl and Thiophene Rings): Both rings contribute to a complex series of absorptions. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region.[3] The C=C stretching vibrations within the rings typically manifest as a series of bands of varying intensity between 1600 cm⁻¹ and 1400 cm⁻¹.[3][4]

-

The Carbonyl (C=O) Group: The ketone's C=O stretching vibration is the most intense and diagnostically significant peak in the spectrum. Due to conjugation with both the phenyl and thiophene aromatic systems, this band is expected to appear at a lower wavenumber than a simple aliphatic ketone, typically in the 1680-1630 cm⁻¹ range.[1][5] This shift is a direct consequence of electron delocalization, which slightly weakens the C=O double bond.

-

Thiophene-Specific Vibrations: For 2-substituted thiophenes, characteristic ring stretching vibrations are observed between 1532-1347 cm⁻¹.[4] The C-H out-of-plane bending vibrations are also highly informative. For a 2,5-disubstituted thiophene ring, a strong band is expected in the 860-800 cm⁻¹ region.

-

Phenyl Ring Substitution Pattern: A monosubstituted phenyl ring (from the benzoyl group) gives rise to two strong C-H out-of-plane bending bands, typically around 770-730 cm⁻¹ and 720-680 cm⁻¹.[6]

-

The Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration is expected to produce a strong absorption in the lower frequency "fingerprint" region of the spectrum, generally between 690-515 cm⁻¹.[7][8]

The logical relationship between the molecule's structure and its expected spectral features is visualized below.

Caption: Causal relationship between molecular structure and FT-IR spectral features.

Experimental Protocol: A Self-Validating Workflow

This section details a robust, field-proven methodology for acquiring a high-fidelity FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred technique for solid samples due to its minimal sample preparation, high reproducibility, and excellent data quality.[9][10]

Instrumentation & Materials:

-

FT-IR Spectrometer (e.g., JASCO-6300, Bruker RFS 100/s).[4]

-

Diamond or Germanium ATR accessory.

-

This compound, solid powder (high purity).

-

Solvent for cleaning (e.g., Isopropyl alcohol).

-

Lint-free wipes.

Step-by-Step Methodology:

-

Instrument Preparation & Background Scan (Trustworthiness Pillar 1):

-

Ensure the ATR crystal is impeccably clean by wiping it with a lint-free tissue dampened with isopropyl alcohol.

-

Launch the instrument control software and configure the acquisition parameters (see Data Acquisition Table below).

-

Crucially, perform a background scan. This scan captures the infrared signature of the ambient atmosphere (CO₂, H₂O) and the instrument itself.[9] This spectrum is stored and automatically subtracted from the sample spectrum, ensuring that the resulting data is exclusively from the compound of interest. This step is a foundational element of a self-validating protocol.

-

-

Sample Application & Analysis:

-

Place a small quantity (1-3 mg) of the solid this compound sample onto the center of the ATR crystal.

-

Engage the pressure arm to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for the evanescent wave to effectively probe the sample surface.[10]

-

Initiate the sample scan. The instrument will co-add the specified number of scans to enhance the signal-to-noise ratio.

-

-

Data Processing & Cleaning:

-

After acquisition, the software will automatically perform the background subtraction.

-

Apply an ATR correction algorithm. This mathematical correction accounts for the wavelength-dependent depth of penetration of the IR beam, making the spectrum's peak intensities comparable to those from traditional transmission methods.

-

Perform a baseline correction to ensure all peaks originate from a flat, zero-absorbance baseline.

-

The following diagram illustrates this validated experimental workflow.

Caption: A validated experimental workflow for ATR-FTIR analysis.

Data Presentation and Spectral Assignment

The following table summarizes the key absorption bands expected in the FT-IR spectrum of this compound, grounded in authoritative spectral data.[1][3][6][7]

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Position (cm⁻¹) | Intensity | Causality & Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Vibrations of H atoms on both phenyl and thiophene rings. |

| C=O Stretch (Ketone) | 1680 - 1630 | Strong, Sharp | Key diagnostic peak. Lowered frequency due to conjugation with two aromatic rings. |

| Aromatic C=C Stretch | 1600 - 1400 | Medium-Weak | Multiple bands resulting from the complex skeletal vibrations of both rings. |

| Phenyl C-H Bend (OOP) | 770 - 730 & 720 - 680 | Strong | Highly characteristic of a monosubstituted phenyl ring. |

| Thiophene C-H Bend (OOP) | 860 - 800 | Strong | Indicative of the 2,5-disubstitution pattern on the thiophene ring. |

| C-Br Stretch | 690 - 515 | Medium-Strong | Found in the lower fingerprint region. |

Expertise in Interpretation: The most telling features for successful synthesis are the intense, sharp peak around 1650 cm⁻¹ (confirming the conjugated ketone) and the pattern of strong peaks between 860-680 cm⁻¹ (confirming the specific substitution on both aromatic rings). The absence of a broad O-H band (3500-3200 cm⁻¹) or a sharp C≡N band (~2250 cm⁻¹) would confirm the absence of common impurities like water or nitrile-containing precursors.

Conclusion: FT-IR as an Indispensable Tool

Infrared spectroscopy provides an unparalleled combination of speed, specificity, and reliability for the structural characterization of this compound. By understanding the theoretical basis of its vibrational modes and employing a rigorous, self-validating experimental workflow, researchers in drug development and materials science can confidently verify the identity and purity of this critical synthetic intermediate. This authoritative grounding ensures data integrity from the bench to downstream applications.

References

-

Scribd. (n.d.). IR Spectrum Table by Frequency Range. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

ACS Publications. (2012). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

-

Edubirdie. (n.d.). FTIR-ATR | Study Guide. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

-

AWS. (n.d.). Infrared Absorption Spectroscopy. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational study of push–pull chromophores for second-order non-linear optics derived from rigidified thiophene π-conjugating spacers. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational Spectra and Calculations on Substituted Terthiophenes. Retrieved from [Link]

-

ACS Publications. (1949). Electric Moments and Structure of Substituted Thiophenes. I. Certain Halogenated Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

-

NIH. (n.d.). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. Retrieved from [Link]

-

UCSC. (n.d.). IR Tables. Retrieved from [Link]

-

Unknown Source. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). 2-Acetyl-5-bromothiophene. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MSU chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ACS Publications. (2009). Infrared Spectroscopy of Neutral C7H7 Isomers: Benzyl and Tropyl. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Unknown Source. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H7BrOS). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-phenylthiophene. Retrieved from [Link]

-

Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b).... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound Properties, Uses, Safety, Supplier China | High Purity this compound CAS 62722-69-6 [quinoline-thiophene.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. iosrjournals.org [iosrjournals.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. scribd.com [scribd.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 10. mt.com [mt.com]

A Technical Guide to the Solubility of 2-Bromo-5-benzoylthiophene for Applications in Chemical Synthesis and Drug Discovery

Abstract: 2-Bromo-5-benzoylthiophene is a pivotal intermediate in the fields of medicinal chemistry and materials science. Its utility in the synthesis of complex molecular architectures is fundamentally governed by its solubility in organic solvents. This guide provides a comprehensive overview of the solubility characteristics of this compound, offering both qualitative and quantitative insights. We delve into the physicochemical properties of the molecule, explore the theoretical underpinnings of its solubility based on intermolecular forces, present available solubility data, and provide a robust experimental protocol for determining solubility in-house. This document is intended to be an essential resource for researchers, chemists, and formulation scientists, enabling informed solvent selection for reaction design, purification, and the development of advanced materials.

Introduction: The Significance of Solubility

This compound serves as a versatile synthetic building block for the development of novel therapeutic agents and advanced materials.[1] Its molecular structure, which features a thiophene ring substituted with both a bromine atom and a benzoyl group, allows for a variety of chemical transformations, including cross-coupling reactions.[1][2] This compound is a key precursor in the synthesis of small molecules with potential biological activities, such as microtubule inhibitors for antitumor applications, and in the creation of organic semiconductors for technologies like OLEDs.[1][2][3]

The success of any chemical process involving this compound—from synthesis and purification to formulation—is critically dependent on its solubility. Proper solvent selection ensures homogenous reaction conditions, which can accelerate reaction rates and improve yields.[4] Furthermore, a deep understanding of its solubility profile across different solvents is essential for developing effective crystallization and purification protocols. This guide aims to consolidate the available knowledge on the solubility of this compound and provide a practical framework for its application in a laboratory setting.

Physicochemical Profile

Understanding the inherent properties of this compound is the first step in predicting its solubility behavior. The molecule's structure dictates its polarity, melting point, and potential for intermolecular interactions, all of which influence how it interacts with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇BrOS | [2] |

| Molecular Weight | 267.14 g/mol | [2][5] |

| Appearance | Light yellow to off-white powder/solid | [4][6] |

| Melting Point | 45-46 °C (Note: ranges of 72-74°C and 102-104°C have also been reported, suggesting potential polymorphism) | [2][4][5][6] |

| Boiling Point | ~361.7 °C at 760 mmHg | [2][4][5] |

| Density | ~1.5 g/cm³ | [5][6] |

| XLogP3 | 4.3 | [2][6] |

| Polar Surface Area | 45.3 Ų | [2] |

The high XLogP3 value of 4.3 indicates significant lipophilicity, suggesting a strong preference for organic, non-polar environments over aqueous ones.[2] This is a key predictor of its solubility behavior.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][8] It posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

This compound is a predominantly hydrophobic and lipophilic molecule.[2] Its structure contains:

-